molecular formula C15H11N3O5S2 B4714683 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide

4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide

Cat. No. B4714683
M. Wt: 377.4 g/mol
InChI Key: JWKDQBGHICUQBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide typically involves multiple steps, starting from basic pyrimidinyl and furanyl scaffolds and incorporating benzenesulfonamide functionality. For instance, compounds like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide are structurally characterized and synthesized through specific reactions that may involve acylation, sulfonation, or condensation processes, forming complex molecular chains and networks through π–π interactions and hydrogen-bonding interactions (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound is often determined using crystallography, revealing intricate details about their geometry, including the arrangement of phenyl and pyrimidine groups and the formation of three-dimensional networks through non-covalent interactions. These structures highlight the importance of intramolecular and intermolecular interactions in determining the stability and reactivity of the molecule (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Future Directions

The future directions for research on this compound could include further investigation of its potential biological activities, such as its potential as an inhibitor of MDM2–p53 and MDMX–p53 protein–protein interactions . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

4-[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S2/c16-25(21,22)10-4-1-8(2-5-10)12-6-3-9(23-12)7-11-13(19)17-15(24)18-14(11)20/h1-7H,(H2,16,21,22)(H2,17,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKDQBGHICUQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide
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4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide
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4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide
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4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide
Reactant of Route 5
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4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide
Reactant of Route 6
4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide

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